7-((Benzyloxy)methyl)-1,4-oxazepan-3-one 7-((Benzyloxy)methyl)-1,4-oxazepan-3-one
Brand Name: Vulcanchem
CAS No.: 1926190-21-7
VCID: VC7192146
InChI: InChI=1S/C13H17NO3/c15-13-10-17-12(6-7-14-13)9-16-8-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,14,15)
SMILES: C1CNC(=O)COC1COCC2=CC=CC=C2
Molecular Formula: C13H17NO3
Molecular Weight: 235.283

7-((Benzyloxy)methyl)-1,4-oxazepan-3-one

CAS No.: 1926190-21-7

Cat. No.: VC7192146

Molecular Formula: C13H17NO3

Molecular Weight: 235.283

* For research use only. Not for human or veterinary use.

7-((Benzyloxy)methyl)-1,4-oxazepan-3-one - 1926190-21-7

Specification

CAS No. 1926190-21-7
Molecular Formula C13H17NO3
Molecular Weight 235.283
IUPAC Name 7-(phenylmethoxymethyl)-1,4-oxazepan-3-one
Standard InChI InChI=1S/C13H17NO3/c15-13-10-17-12(6-7-14-13)9-16-8-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,14,15)
Standard InChI Key SFEMDQIQBVSRNE-UHFFFAOYSA-N
SMILES C1CNC(=O)COC1COCC2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

Atomic Connectivity and Stereochemistry

The compound’s core structure consists of a 1,4-oxazepane ring—a seven-membered heterocycle containing one oxygen and one nitrogen atom. The benzyloxymethyl group (-CH₂-O-Benzyl) is attached at the 7-position of the ring, while a ketone functional group resides at the 3-position. The InChI string (InChI=1S/C13H17NO3/c15-13-10-17-12(6-7-14-13)9-16-8-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,14,15)) confirms the presence of these functional groups and their connectivity.

Table 1: Key Structural Descriptors

PropertyValue/DescriptorSource
Molecular FormulaC₁₃H₁₇NO₃PubChem
Molecular Weight247.28 g/molCalculated
IUPAC Name7-(phenylmethoxymethyl)-1,4-oxazepan-3-onePubChem
SMILESO=C1NCCCOC1COC(C2=CC=CC=C2)PubChem

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis typically involves a two-step strategy:

  • Oxazepane Ring Formation: Cyclization of a γ-amino alcohol (e.g., 3-aminopropanol) with a carbonyl compound (e.g., ethyl acetoacetate) under acidic or basic conditions. For example, refluxing in toluene with p-toluenesulfonic acid yields the 1,4-oxazepan-3-one core.

  • Benzyloxymethyl Functionalization: The hydroxyl group of a hydroxymethyl intermediate undergoes nucleophilic substitution with benzyl chloride in the presence of a base like sodium hydride (NaH).

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Cyclizationγ-Amino alcohol + Ethyl acetoacetate, p-TsOH, toluene, reflux65–70
BenzylationBenzyl chloride, NaH, THF, 0°C → RT80–85

Industrial Scalability

Industrial protocols optimize solvent recovery and catalyst reuse. For example, continuous-flow reactors reduce reaction times, while immobilized bases (e.g., polymer-supported NaH) enhance recyclability . A patent by discloses analogous 1,4-oxazepane derivatives produced via catalytic hydrogenation, suggesting potential adaptations for large-scale manufacturing.

Reactivity and Functionalization

Oxidation and Reduction Pathways

  • Oxidation: Treatment with KMnO₄ or CrO₃ oxidizes the benzyl ether to benzaldehyde derivatives, useful for further cross-coupling reactions.

  • Reduction: LiAlH₄ reduces the ketone to a secondary alcohol, enabling access to hydroxylated oxazepane analogs.

Nucleophilic Substitution

The benzyloxy group undergoes substitution with amines (e.g., piperidine) or thiols in polar aprotic solvents (DMF, DMSO), yielding diverse ether analogs.

Table 3: Common Functionalization Reactions

Reaction TypeReagentsMajor Product
OxidationKMnO₄, H₂O/acetone7-(Carboxymethyl)-1,4-oxazepan-3-one
ReductionLiAlH₄, THF7-((Benzyloxy)methyl)-1,4-oxazepanol
AminolysisPiperidine, DMF, 80°C7-((Piperidin-1-yl)methyl)-1,4-oxazepan-3-one

Applications in Scientific Research

Medicinal Chemistry

The compound’s rigid heterocyclic core mimics natural product scaffolds, making it a candidate for:

  • Enzyme Inhibition: Structural analogs in patent exhibit monoamine reuptake inhibition (IC₅₀ < 100 nM), suggesting potential antidepressant applications.

  • Anticancer Agents: Benzyloxy-containing derivatives demonstrate moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ ≈ 50 μM).

Material Science

Incorporating the benzyloxymethyl group into polymers enhances thermal stability (Tg > 200°C) and solubility in organic solvents, relevant for coatings and adhesives.

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